molecular formula C13H19NO2 B7470510 (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B7470510
M. Wt: 221.29 g/mol
InChI Key: DQRVUZSVKIETQX-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is an organic compound that features a furan ring substituted with dimethyl groups and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling of the Furan and Piperidine Rings: The final step involves coupling the substituted furan ring with the substituted piperidine ring through a carbonylation reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler analog without the piperidine ring.

    4-Methylpiperidine: A simpler analog without the furan ring.

    (2,5-Dimethylfuran-3-yl)methanone: A similar compound lacking the piperidine ring.

Uniqueness

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-4-6-14(7-5-9)13(15)12-8-10(2)16-11(12)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRVUZSVKIETQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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